Bienvenue dans la boutique en ligne BenchChem!

Arcaine

NMDA receptor antagonist Nitric oxide synthase (NOS) inhibitor Polyamine pharmacology

Arcaine (1,4-diguanidinobutane), commonly available as a dihydrochloride (CAS 58585-47-0) or sulfate salt, is a naturally occurring polyamine analog originally isolated from the marine mollusk *Arca noae*. It functions as a multi-target pharmacological agent, primarily recognized for its action as a competitive antagonist at the polyamine binding site of the N-methyl-D-aspartate (NMDA) receptor complex.

Molecular Formula C6H16N6
Molecular Weight 172.23 g/mol
CAS No. 58585-47-0
Cat. No. B3370935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArcaine
CAS58585-47-0
Molecular FormulaC6H16N6
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CN=C(N)N.Cl.Cl
InChIInChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)
InChIKeyHGMDNMBBCKDWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arcaine (CAS 58585-47-0): A Diguanidino Polyamine Modulator of the NMDA Receptor and Nitric Oxide Synthase (NOS) for Pharmacological Research


Arcaine (1,4-diguanidinobutane), commonly available as a dihydrochloride (CAS 58585-47-0) or sulfate salt, is a naturally occurring polyamine analog originally isolated from the marine mollusk *Arca noae* [1]. It functions as a multi-target pharmacological agent, primarily recognized for its action as a competitive antagonist at the polyamine binding site of the N-methyl-D-aspartate (NMDA) receptor complex . Beyond NMDA receptor modulation, arcaine has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS) with a distinct mechanism of action [2]. This dual activity profile positions arcaine as a valuable tool for investigating the interplay between glutamatergic neurotransmission and nitric oxide signaling pathways in the central nervous system.

Why In-Class Substitution of Arcaine (CAS 58585-47-0) with Other Polyamine Modulators Is Not Feasible


Although arcaine shares a polyamine structural motif with compounds like spermidine and spermine, its pharmacological profile is fundamentally distinct and cannot be substituted. Unlike spermidine and spermine, which act as positive allosteric modulators (agonists) at the NMDA receptor polyamine site, arcaine functions as a competitive antagonist, directly opposing their effects [1]. Furthermore, arcaine exhibits a unique dual-target activity, potently inhibiting both the NMDA receptor and nitric oxide synthase (NOS), a profile not shared by other polyamine-site antagonists like agmatine or ifenprodil [2]. Critically, arcaine's mechanism of NMDA receptor blockade is voltage-dependent and occurs via an open-channel block, a property distinct from the non-competitive channel block of dizocilpine (MK-801) [3]. In vivo, arcaine displays partial agonist characteristics, a nuanced behavioral profile not observed with many other polyamine-site ligands [4]. These complex and sometimes paradoxical actions necessitate the use of arcaine itself for accurate experimental interpretation, as no single in-class analog can replicate its full spectrum of activities.

Arcaine (CAS 58585-47-0): Key Quantitative Performance Metrics for Differentiated Compound Selection


Dual Pharmacological Action: NMDA Receptor Antagonism and NOS Inhibition with a Unique Structural Basis

Arcaine exhibits a dual inhibitory profile, acting as a competitive antagonist at the NMDA receptor polyamine site and as a neuronal nitric oxide synthase (nNOS) inhibitor. Crucially, arcaine's inhibition of NOS is achieved without chemical substitution at the guanidino nitrogen atom, unlike almost all previously reported NOS inhibitors which require such substitution [1]. This unique structural basis for NOS inhibition distinguishes arcaine from classic NOS inhibitors like NG-monomethyl-L-arginine (MeArg), which achieve equivalent potency (K1 ≈ 18.68 µM) but through a different chemical mechanism [2].

NMDA receptor antagonist Nitric oxide synthase (NOS) inhibitor Polyamine pharmacology

Functional Antagonism of Spermidine-Induced NMDA Receptor Potentiation

Arcaine directly opposes the behavioral and receptor-level effects of the polyamine agonist spermidine. In an in vivo fear conditioning model, arcaine coadministration reversed the facilitatory effect of spermidine on contextual and auditory fear memory acquisition [1]. This functional antagonism confirms arcaine's role as a true competitive antagonist at the polyamine site, a property not shared by all NMDA receptor modulators.

Fear conditioning NMDA receptor polyamine site Behavioral pharmacology

Voltage-Dependent Open-Channel Blockade: A Distinct Profile from MK-801

Electrophysiological studies reveal that arcaine blocks the NMDA receptor via an open-channel mechanism with strong voltage dependence, a property that distinguishes it from the classic non-competitive channel blocker dizocilpine (MK-801) [1]. Arcaine's block is relieved at positive membrane potentials and it exhibits rapid onset and recovery kinetics (<100 ms) [2]. Crucially, arcaine prevents the long-lasting blockade characteristic of dizocilpine, indicating a competitive interaction between the two compounds at the channel pore [1].

NMDA receptor channel block Voltage-dependence Electrophysiology

In Vivo Partial Agonist Activity: A Nuanced Behavioral Profile for CNS Research

In vivo, arcaine does not behave as a pure antagonist. At a high dose (50 µg, i.c.v.), arcaine administration alone induces spermine-like body tremor and convulsions, indicating partial agonist activity [1]. At a lower dose (25 µg, i.c.v.), arcaine potentiates the early clonic convulsive phase of spermine injection but antagonizes the later tonic convulsions [1]. This complex, biphasic modulation is not observed with the putative polyamine antagonist diethylenetriamine (DET), which only inhibits the early effects of spermine [1].

Behavioral pharmacology Partial agonism In vivo polyamine antagonism

Arcaine (CAS 58585-47-0) in Practice: Primary Research and Industrial Application Scenarios


Investigation of Polyamine-Site Mediated Learning and Memory Processes

Arcaine is the antagonist of choice for researchers studying the role of the NMDA receptor polyamine site in learning and memory. Its ability to directly oppose the memory-enhancing effects of spermidine in fear conditioning [1] makes it an essential tool for validating the specific contribution of polyamine-sensitive NMDA receptors to cognitive processes. The quantitative dose-response data available for both arcaine and spermidine in this behavioral model [1] allow for precise experimental design.

Electrophysiological Studies of NMDA Receptor Channel Biophysics and Pharmacology

For electrophysiologists, arcaine provides a reversible, voltage-dependent open-channel blocker of the NMDA receptor, distinct from use-dependent blockers like MK-801. Its rapid kinetics and defined voltage-dependence (sensing 67% of the transmembrane electric field) [1] make it an ideal tool for probing channel gating mechanisms and for validating the state-dependent actions of other NMDA receptor modulators. The ability to prevent long-lasting blockade by dizocilpine [1] further allows for complex pharmacological interaction studies.

Elucidating the Crosstalk Between Glutamatergic and Nitrergic Signaling Pathways

Arcaine's unique dual activity as both an NMDA receptor antagonist and a structurally distinct NOS inhibitor (Ki = 18.68 µM) [1] makes it an invaluable probe for studying the functional relationship between NMDA receptor activation and downstream nitric oxide production. Researchers can use arcaine to differentiate between the direct effects of NMDA receptor blockade and the secondary consequences of NOS inhibition in cellular and in vivo models of neurotoxicity, synaptic plasticity, and neuroinflammation.

Behavioral Pharmacology Studies Requiring Partial Agonist Control of the Polyamine Site

In vivo behavioral studies benefit from arcaine's partial agonist profile. Its ability to both potentiate and antagonize different phases of spermine-induced convulsions [1] offers a sophisticated tool for dissecting the complex roles of polyamine-sensitive NMDA receptors in CNS excitability and seizure modulation. This nuanced pharmacology is not available with other polyamine-site ligands like DET [1].

Quote Request

Request a Quote for Arcaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.